

# C75 as a Fatty Acid Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tetrahydro-4-methylene-2-octyl-5oxo-3-furancarboxylic acid

Cat. No.:

B1662229

Get Quote

Executive Summary: C75 is a synthetic, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme responsible for the de novo synthesis of fatty acids. Elevated FASN expression is a hallmark of many cancers and metabolic diseases, making it a compelling therapeutic target. C75 acts as a competitive, irreversible inhibitor of FASN, exhibiting slow-binding characteristics.[1][2] Beyond its primary function, C75 also stimulates carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in fatty acid β-oxidation.[3][4] This dual mechanism—inhibiting fatty acid synthesis while promoting fatty acid breakdown—results in a range of potent anti-neoplastic and metabolic effects, including the induction of apoptosis in cancer cells and significant weight loss in preclinical models.[1][4] This document provides an in-depth technical overview of C75, covering its mechanism of action, effects on key signaling pathways, quantitative data, and detailed experimental protocols for its study.

# Introduction to Fatty Acid Synthase (FASN) and C75

Fatty Acid Synthase (FASN) is a large, multi-domain enzyme that catalyzes the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. In most normal human tissues, FASN expression is low, as dietary fatty acids are typically sufficient. However, many human cancers, including those of the breast, prostate, and colon, exhibit significantly upregulated FASN expression.[1][5] This heightened lipogenesis provides cancer cells with the necessary lipids for membrane formation, energy storage, and the generation of signaling molecules, supporting rapid proliferation and survival.



C75, or trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, is a synthetic α-methylene-γ-butyrolactone designed as a more stable and potent analogue of cerulenin, a natural FASN inhibitor.[1][5] It was developed to overcome the chemical instability of cerulenin, enabling more robust in vivo studies of FASN inhibition.[5] C75 has since become a critical tool for investigating the roles of fatty acid synthesis in cancer and metabolic disorders.[6][7]

## **Biochemical and Chemical Properties of C75**

C75 is a synthetic compound with the following key properties:

| Property            | Value                                                                        | Reference  |  |
|---------------------|------------------------------------------------------------------------------|------------|--|
| IUPAC Name          | trans-4-Methylene-2-octyl-5-<br>oxotetrahydrofuran-3- [8]<br>carboxylic acid |            |  |
| Molecular Formula   | C14H22O4                                                                     | [2]        |  |
| Molecular Weight    | 254.32 Da                                                                    | [2]        |  |
| Appearance          | White to beige powder                                                        | powder [7] |  |
| Purity              | >98% (by HPLC)                                                               | [2][7]     |  |
| Solubility          | Soluble in DMSO (e.g., to 25 mM)                                             | [2][7]     |  |
| Storage Temperature | 2-8°C                                                                        | [7]        |  |
| CAS Number          | 191282-48-1                                                                  | [2]        |  |

#### **Mechanism of Action**

C75 exerts its biological effects through a dual mechanism, targeting both fatty acid synthesis and oxidation pathways.

## **Inhibition of Fatty Acid Synthase (FASN)**

C75 is a competitive and irreversible inhibitor of FASN.[2][9] It displays characteristics of a slow-binding inhibitor, meaning the formation of the enzyme-inhibitor complex occurs over a period of minutes, with inhibitory effects increasing with longer preincubation times.[1][10]



Unlike cerulenin, which exclusively targets the  $\beta$ -ketoacyl synthase domain, C75 has been shown to interact with multiple domains of the FASN enzyme, including the  $\beta$ -ketoacyl synthase, enoyl reductase, and thioesterase domains.[5] This irreversible binding leads to the accumulation of the FASN substrate malonyl-CoA, a key event that mediates many of C75's downstream effects, including apoptosis.[1][9]

### **Activation of Carnitine Palmitoyltransferase-1 (CPT-1)**

Paradoxically, while FASN inhibition leads to an increase in malonyl-CoA, which is a potent allosteric inhibitor of CPT-1, C75 itself acts as a CPT-1 activator.[3][4] CPT-1 is the enzyme that controls the entry of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.[3] C75 appears to compete with malonyl-CoA, stimulating CPT-1 activity even in the presence of high malonyl-CoA levels.[3][4] This leads to a significant increase in fatty acid oxidation and cellular ATP production, contributing to its metabolic effects.[3][4]



Click to download full resolution via product page

Caption: Dual mechanism of C75: FASN inhibition and CPT-1A activation.

# Cellular and In Vivo Effects Anti-Cancer Effects

In cancer cells, the primary outcome of FASN inhibition by C75 is the induction of apoptosis.[1] [9] This is thought to be triggered by the cytotoxic accumulation of malonyl-CoA.[1] C75



treatment leads to a rapid halt in fatty acid synthesis, followed by an inhibition of DNA replication, cell cycle arrest, and ultimately, programmed cell death through the activation of caspase cascades.[1][5] C75 has demonstrated cytotoxic effects across a wide range of cancer cell lines and has been shown to reduce tumor growth in xenograft models and prevent mammary cancer development in transgenic mice.[1][5][6]

#### **Metabolic Effects**

When administered in vivo to rodents, C75 induces profound and rapid weight loss.[11][12] This effect is attributed to two main factors:

- Central Action: C75 acts on the hypothalamus to suppress the expression of orexigenic neuropeptides, leading to a significant reduction in food intake (anorexia).[2][11]
- Peripheral Action: By activating CPT-1, C75 increases peripheral fatty acid oxidation and energy expenditure.[4][11] Studies in diet-induced obese mice showed that C75 treatment led to a 32.9% increase in energy production from fatty acid oxidation.[4][11]

# **Key Signaling Pathways Modulated by C75 Induction of Apoptosis**

FASN inhibition by C75 triggers the intrinsic (mitochondrial) pathway of apoptosis.[5] The accumulation of malonyl-CoA is a key initiating stress signal. This leads to the activation of the caspase cascade, which executes the apoptotic program.[5] While the precise upstream sensors of malonyl-CoA stress are still being fully elucidated, the pathway converges on the activation of effector caspases like caspase-3 and caspase-6.[13][14]





Click to download full resolution via product page

Caption: Apoptotic signaling pathway induced by C75-mediated FASN inhibition.



#### **AMPK and mTOR Signaling**

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular metabolism and growth. AMPK acts as a cellular energy sensor; it is activated under low energy states (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein and lipid synthesis).[15] The mTOR pathway, conversely, is a master regulator of cell growth and proliferation, activated by nutrients and growth factors.[16]

C75 treatment has been shown to increase cellular ATP levels, likely due to the stimulation of fatty acid oxidation.[4][17] This increase in ATP leads to the inactivation of AMPK.[17] Since AMPK is a known inhibitor of the mTOR pathway, the inactivation of AMPK by C75 can relieve this inhibition. However, FASN inhibition also negatively regulates the mTOR pathway through other stress-response mechanisms, creating a complex interplay.[5]





Click to download full resolution via product page

Caption: C75's impact on the AMPK and mTOR signaling pathways.



## **Quantitative Data Summary**

The inhibitory potency of C75 has been quantified in various cancer cell lines and assay formats. The IC<sub>50</sub> (half-maximal inhibitory concentration) is a standard measure of an inhibitor's effectiveness.

| Cell Line/Assay            | Assay Type                   | IC₅₀ Value (μM) | Reference(s) |
|----------------------------|------------------------------|-----------------|--------------|
| Purified FASN              | Biochemical Assay            | 15.53           | [8][11]      |
| PC3 (Prostate<br>Cancer)   | Clonogenic Assay             | 35              | [6][18]      |
| LNCaP (Prostate<br>Cancer) | Spheroid Growth<br>Assay     | 50              | [11][18]     |
| A375 (Melanoma)            | FASN Functional<br>Assay     | 32.43           | [6]          |
| MA104 (Monkey<br>Kidney)   | Cytotoxicity Assay<br>(TD50) | 28.5            | [6]          |
| General                    | Biochemical Assay            | 200             | [2]          |

Note:  $IC_{50}$  values can vary significantly based on the assay conditions, cell type, incubation time, and serum concentration.

## **Experimental Protocols**

The following are representative protocols for key experiments used to characterize the activity of C75.

### **FASN Inhibition Assay (Radiometric)**

This protocol measures the incorporation of a radiolabeled precursor into fatty acids.

• Enzyme Preparation: Purify FASN from target tissue or use a commercially available recombinant enzyme.



- Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH
   7.0, with 1 mM DTT and 1 mM EDTA).
- Preincubation: Add purified FASN to the reaction buffer. Add varying concentrations of C75 (dissolved in DMSO) or DMSO vehicle control. Preincubate for a specified time (e.g., 30 minutes at 37°C) to allow for slow-binding inhibition.[1]
- Reaction Initiation: Start the reaction by adding substrates: acetyl-CoA, NADPH, and <sup>14</sup>C-labeled malonyl-CoA.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
- Reaction Termination: Stop the reaction by adding a strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH for saponification).
- Extraction: Extract the radiolabeled fatty acids using a nonpolar solvent like hexane or petroleum ether.
- Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
- Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

#### **Cell Viability/Proliferation (Clonogenic Assay)**

This assay assesses the long-term survival and proliferative capacity of cells after treatment.

- Cell Seeding: Plate cells (e.g., PC3 prostate cancer cells) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.[6]
- Treatment: Remove the medium and replace it with fresh medium containing various concentrations of C75 or a DMSO vehicle control.[8]
- Incubation: Incubate the cells for a defined period (e.g., 24 hours).
- Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.



- Colony Formation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
- Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
- Counting & Analysis: Count the number of colonies in each well. Calculate the surviving fraction for each treatment condition relative to the control and plot a dose-response curve.



Click to download full resolution via product page

Caption: General experimental workflow for the evaluation of C75.

# **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**



This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

- Cell Treatment: Culture cells in plates and treat with C75 or vehicle control for a specified time (e.g., 24-48 hours).
- Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
- Incubation: Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by C75.

#### **Conclusion and Future Directions**

C75 is a potent dual-action molecule that serves as an invaluable tool for studying cellular metabolism. Its ability to both irreversibly inhibit FASN and activate CPT-1 provides a powerful method for dissecting the roles of lipid synthesis and oxidation in health and disease. While its profound effects on appetite and body weight may limit its direct therapeutic development for cancer, it has paved the way for second-generation FASN inhibitors with improved pharmacological profiles.[5][19] Future research will likely focus on further clarifying the complex signaling networks C75 modulates and leveraging its unique mechanism to explore novel therapeutic strategies for cancer, obesity, and other metabolic disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pnas.org [pnas.org]
- 2. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]
- 3. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthase as a potential therapeutic target in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. C75 = 98 HPLC, powder 218137-86-1 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of the inactivation of rat fatty acid synthase by C75: inhibition of partial reactions and protection by substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characterization of a p75(NTR) apoptotic signaling pathway using a novel cellular model
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]



- 19. The connections between C75 and obesity drug-target pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C75 as a Fatty Acid Synthase Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662229#c75-as-a-fatty-acid-synthase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com